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Compound of Interest

Compound Name:
5-bromo-2-(trifluoromethyl)-2,3-

dihydro-1H-indole

CAS No.: 1391226-48-4

Cat. No.: B1380353 Get Quote

Executive Summary
5-Bromoindoline (CAS 22190-33-6) is a high-value heterocyclic scaffold serving as a critical

"linchpin" intermediate in medicinal chemistry.[1][2] Unlike its oxidized counterpart (5-

bromoindole), the indoline core offers a distinct 3D topology (sp³ hybridized C2/C3) and a

nucleophilic secondary amine, allowing for orthogonal functionalization.

This guide analyzes its pivotal role in synthesizing

-adrenergic receptor agonists (e.g., Solabegron analogs) and kinase inhibitors. We provide
validated protocols for its synthesis and downstream diversification via Palladium-catalyzed
cross-coupling, emphasizing the chemo-selective strategies required to manage its dual
reactivity (electrophilic C-Br vs. nucleophilic N-H).

Chemical Matrix & Properties
Table 1: Physicochemical Profile of 5-Bromoindoline
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Property Data Technical Note

CAS Number 22190-33-6

IUPAC Name 5-bromo-2,3-dihydro-1H-indole

Molecular Formula C₈H₈BrN

Molecular Weight 198.06 g/mol

Appearance Off-white to beige solid
Oxidizes to dark brown upon

air exposure.

Melting Point 36–40 °C
Low MP requires cold storage

to prevent fusing.

Solubility DMSO, MeOH, DCM, EtOAc
Limited water solubility; soluble

in dilute acid.

pKa (Conjugate Acid) ~4.5 (Estimated)
More basic than indole; N-H is

nucleophilic.

Storage -20 °C, Inert Atmosphere
Hygroscopic and light-

sensitive.

Synthetic Architecture & Production
The industrial preparation of 5-bromoindoline demands strict regiocontrol to avoid the 7-bromo

isomer or over-bromination. The "Green Route" (via N-acetylation) is the industry standard for

high-purity (>98%) synthesis, preventing oxidation of the nitrogen lone pair during bromination.

Validated Synthesis Workflow
The following pathway ensures protection of the nitrogen to direct bromination exclusively to

the para position (C5) relative to the amine.
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Figure 1: Step-wise synthesis ensuring C5 regioselectivity via N-acetyl direction.

Functionalization Protocols (The "Core")
5-Bromoindoline is a bifunctional scaffold. The success of its application depends on

sequencing reactions to exploit the orthogonality between the aryl bromide (electrophile) and

the secondary amine (nucleophile).

Divergent Reactivity Map
The following diagram illustrates the decision logic for functionalizing 5-bromoindoline.

5-Bromoindoline
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Path B: Pd-Catalyzed Coupling
(Electrophilic C-Br)
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Figure 2: Orthogonal reactivity allows for sequential library generation.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Replace the C5-Bromine with an amine moiety (e.g., for kinase inhibitor scaffolds).

Challenge: Prevent self-coupling of the free N-H indoline. Solution: Use of bulky ligands

(Xantphos/tBuXPhos) or transient protection.

Step-by-Step Methodology:
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Preparation: Charge a reaction vial with 5-bromoindoline (1.0 equiv), Aniline derivative (1.2

equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

Base Addition: Add Cs₂CO₃ (2.0 equiv) (anhydrous).

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

Reaction: Seal and heat to 100 °C for 12–16 hours under Argon.

Workup: Filter through Celite, concentrate, and purify via flash chromatography

(Hexane/EtOAc).

Note: If N-arylation of the indoline nitrogen is observed as a side product, use N-Boc-5-

bromoindoline.

Protocol B: Suzuki-Miyaura Coupling (C-C Coupling)
Objective: Synthesize biaryl scaffolds common in

-agonists. Reagents: 5-Bromoindoline, Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃. Conditions:
DME/Water (4:1), 80 °C, 4 hours. Insight: The free amine is generally tolerated in Suzuki
conditions, allowing for direct C5-arylation without protection steps, significantly shortening
synthetic routes.

Therapeutic Applications: The -Adrenergic Link
5-Bromoindoline is a structural parent to the indoline-5-sulfonamide class of

-adrenergic receptor agonists, used for treating Overactive Bladder (OAB) and Type 2
Diabetes.

Mechanism of Scaffold Contribution[5]
Conformational Restriction: The fused 5-membered ring restricts the rotation of the nitrogen,

reducing the entropic penalty of binding compared to open-chain anilines.

Electronic Tuning: The C5-substituent (derived from the bromine) modulates the pKa of the

indoline nitrogen, affecting its hydrogen bond donor capability in the receptor pocket.
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Solabegron Analogs: In the synthesis of Solabegron-like molecules, the 5-bromo handle

allows for the attachment of the "right-hand" biaryl tail via Suzuki coupling, while the nitrogen

is alkylated with the chiral phenethanolamine "head."

Safety & Handling Standards
Signal Word:WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.

Irrit.).

Handling: Must be handled in a fume hood. The solid is an irritant; inhalation of dust must be

avoided.

Stability: 5-Bromoindoline is prone to oxidation to 5-bromoindole (aromatization) if left in

solution with exposure to air and light.

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References
National Center for Biotechnology Information.PubChem Compound Summary for CID

24883189, 5-Bromoindoline. Available at: [Link]

Hu, B. et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic

Receptor Agonists.[3] Journal of Medicinal Chemistry.[3] Available at: [Link]

WIPO Patent.Environment-friendly synthesis method for medicine intermediate 5-

bromoindole. (CN106432040). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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